REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[CH2:5]([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[C:9]([O:14][CH3:15])[CH:8]=1)[CH3:6]>C(O)(=O)C.ClCCl>[CH2:5]([C:7]1[CH:12]=[C:11]([N+:1]([O-:4])=[O:2])[C:10]([OH:13])=[C:9]([O:14][CH3:15])[CH:8]=1)[CH3:6]
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Name
|
|
Quantity
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12.1 mL
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Type
|
reactant
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Smiles
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[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
41.7 g
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Type
|
reactant
|
Smiles
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C(C)C1=CC(=C(C=C1)O)OC
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Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
800 mL
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Type
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solvent
|
Smiles
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ClCCl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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After 1 minute the solution was washed with water (3×300 ml)
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Duration
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1 min
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Type
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DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over anhydrous sodium sulphate
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Type
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CUSTOM
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Details
|
evaporated in vacuo
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Type
|
CUSTOM
|
Details
|
to give an orange crystalline residue
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Type
|
CUSTOM
|
Details
|
This was recrystallised from a mixture of methanol and water
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |